molecular formula C5H5BrN2O2S B13616212 Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate

Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate

Cat. No.: B13616212
M. Wt: 237.08 g/mol
InChI Key: JAJJFJLBQUKCLJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates, followed by conversion into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazoles .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is unique due to the presence of the ester group, which can influence its reactivity and biological activity. Compared to other similar compounds, this ester group may enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.08 g/mol

IUPAC Name

methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3-7-5(6)11-8-3/h2H2,1H3

InChI Key

JAJJFJLBQUKCLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NSC(=N1)Br

Origin of Product

United States

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